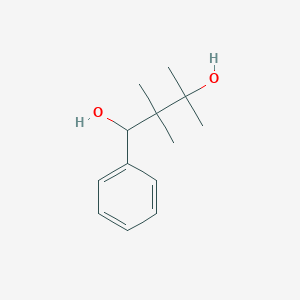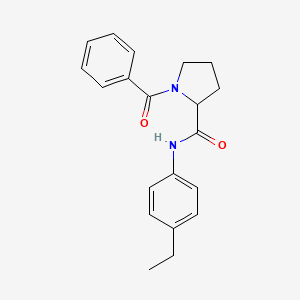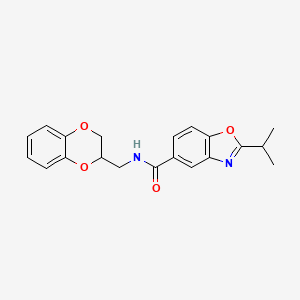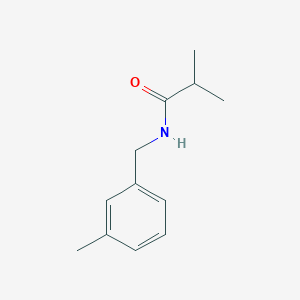
2,2,3-trimethyl-1-phenyl-1,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-trimethyl-1-phenyl-1,3-butanediol (TPB) is a chiral compound that has been widely used in scientific research. It has a unique molecular structure that makes it an important tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2,2,3-trimethyl-1-phenyl-1,3-butanediol is not fully understood. However, it has been found to inhibit the activity of cholinesterases, which are enzymes that break down acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2,2,3-trimethyl-1-phenyl-1,3-butanediol has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-inflammatory and antioxidant effects. 2,2,3-trimethyl-1-phenyl-1,3-butanediol has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2,2,3-trimethyl-1-phenyl-1,3-butanediol has several advantages for lab experiments. It is a chiral compound, which makes it an important tool for studying chiral processes. 2,2,3-trimethyl-1-phenyl-1,3-butanediol is also relatively easy to synthesize, which makes it accessible to researchers. However, 2,2,3-trimethyl-1-phenyl-1,3-butanediol has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. 2,2,3-trimethyl-1-phenyl-1,3-butanediol is also expensive to produce, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2,2,3-trimethyl-1-phenyl-1,3-butanediol. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the mechanism of action of 2,2,3-trimethyl-1-phenyl-1,3-butanediol. Further research is needed to fully understand how 2,2,3-trimethyl-1-phenyl-1,3-butanediol inhibits cholinesterases and improves cognitive function. Finally, 2,2,3-trimethyl-1-phenyl-1,3-butanediol has potential as a therapeutic agent for the treatment of Alzheimer's disease. Future research should focus on the development of 2,2,3-trimethyl-1-phenyl-1,3-butanediol-based drugs that can be used to treat this debilitating condition.
Conclusion:
In conclusion, 2,2,3-trimethyl-1-phenyl-1,3-butanediol is a chiral compound that has been widely used in scientific research. It has several advantages for lab experiments, including its chiral nature and relative ease of synthesis. 2,2,3-trimethyl-1-phenyl-1,3-butanediol has been found to have various biochemical and physiological effects, including the improvement of cognitive function and anti-inflammatory and antioxidant effects. Further research is needed to fully understand the mechanism of action of 2,2,3-trimethyl-1-phenyl-1,3-butanediol and its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Synthesis Methods
2,2,3-trimethyl-1-phenyl-1,3-butanediol can be synthesized in several ways, including the reduction of 2,2,3-trimethyl-1-phenyl-1,3-butanedione using sodium borohydride or the reaction of 2,2,3-trimethyl-1-phenylpropanal with ethylene glycol. The synthesis method is crucial in determining the purity and yield of 2,2,3-trimethyl-1-phenyl-1,3-butanediol.
Scientific Research Applications
2,2,3-trimethyl-1-phenyl-1,3-butanediol has been used in various scientific research applications, including chiral separation, asymmetric synthesis, and drug discovery. 2,2,3-trimethyl-1-phenyl-1,3-butanediol has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a precursor for the synthesis of chiral pharmaceuticals. 2,2,3-trimethyl-1-phenyl-1,3-butanediol has been found to be a potent inhibitor of cholinesterases, making it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2,2,3-trimethyl-1-phenylbutane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-12(2,13(3,4)15)11(14)10-8-6-5-7-9-10/h5-9,11,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPLEBVHZHOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B6052141.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6052149.png)
![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)

![{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6052186.png)
![ethyl 4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6052194.png)


![{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanol](/img/structure/B6052205.png)
![1-(4-methoxy-2,3-dimethylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052216.png)
![N-(2-phenylethyl)-4-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6052226.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6052229.png)